molecular formula C15H19N5OS B393857 N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B393857
M. Wt: 317.4g/mol
InChI Key: PHNSQNAZYKSGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a chemical compound that features a tetrazole ring, a cyclohexyl group, and a sulfanylacetamide moiety

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the tetrazole ring provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4g/mol

IUPAC Name

N-cyclohexyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C15H19N5OS/c21-14(16-12-7-3-1-4-8-12)11-22-15-17-18-19-20(15)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,21)

InChI Key

PHNSQNAZYKSGPK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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